Ethyl 3-bromo-4-fluorobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-bromo-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVAAQDTTZNHKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647233 | |
| Record name | Ethyl 3-bromo-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23233-33-2 | |
| Record name | Benzoic acid, 3-bromo-4-fluoro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23233-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-bromo-4-fluoro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023233332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3-bromo-4-fluoro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 3-bromo-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-bromo-4-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
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Reactivity Profile and Mechanistic Studies of Ethyl 3 Bromo 4 Fluorobenzoate
Reactivity Towards Nucleophilic Reagents
The electron-deficient nature of the aromatic ring, enhanced by the ester group, makes Ethyl 3-bromo-4-fluorobenzoate susceptible to attack by nucleophiles at several positions.
The ester functional group is a primary site for nucleophilic attack. This reactivity is fundamental to its role as a synthetic building block.
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield 3-bromo-4-fluorobenzoic acid and ethanol (B145695). smolecule.com This reaction is a classic example of nucleophilic acyl substitution, where water or hydroxide (B78521) ions act as the nucleophile.
Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation, converting the ester into (3-bromo-4-fluorophenyl)methanol.
Aminolysis/Amidation: Reaction with amines can convert the ester into the corresponding amide. This process, often requiring heat or catalysis, is another form of nucleophilic acyl substitution.
These transformations of the ester group are standard for aromatic esters and allow for the modification of this functional group into other valuable moieties.
The presence of halogens on the electron-poor aromatic ring allows for Nucleophilic Aromatic Substitution (SNAr) reactions. In this compound, both bromine and fluorine can potentially act as leaving groups.
The SNAr mechanism is favored by the presence of electron-withdrawing groups (like the ester) positioned ortho or para to the halogen leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). In this molecule, the ester group is para to the bromine atom and meta to the fluorine atom.
Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the attack of the nucleophile. The carbon-fluorine bond is highly polarized, making the carbon atom more electrophilic and susceptible to attack. Fluorine is often an excellent leaving group in these reactions, especially when activated by an ortho or para electron-withdrawing group. diva-portal.org Studies on various aryl halides have shown that fluorine is frequently the best leaving group in nucleophilic substitutions. diva-portal.org
Reactivity Pattern: The bromine atom at C3 is para to the C1 ester group, while the fluorine at C4 is meta. Given that the stabilizing effect of an electron-withdrawing group is strongest at the ortho and para positions, the bromine atom is electronically activated towards SNAr. However, the C-F bond is generally stronger than the C-Br bond, but the high electronegativity of fluorine makes the attached carbon a prime target for nucleophilic attack. The regioselectivity of substitution depends on the specific nucleophile and reaction conditions. For example, in the synthesis of p38α MAP kinase inhibitors, nucleophilic aromatic substitution reactions have been employed on similar fluorinated and halogenated aromatic systems. rsc.org Copper-catalyzed processes can also facilitate nucleophilic substitution on related structures like 3-bromo-4-fluorobenzoic acid.
Investigation of Carbon-Halogen Bond Activation
The selective activation of carbon-halogen bonds is a cornerstone of modern cross-coupling chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This compound presents two different C-X bonds, C-Br and C-F, whose reactivities can be selectively harnessed.
The carbon-bromine bond is weaker than the carbon-fluorine bond, making it generally more reactive in transition metal-catalyzed cross-coupling reactions. worktribe.com The primary mechanism for its activation is oxidative addition, where a low-valent transition metal complex (e.g., Pd(0) or Ni(0)) inserts into the C-Br bond.
This process is fundamental to widely used reactions such as:
Suzuki-Miyaura coupling (with boronic acids)
Heck coupling (with alkenes)
Sonogashira coupling (with terminal alkynes)
Buchwald-Hartwig amination (with amines)
In these reactions, the oxidative addition of the metal to the C-Br bond is the initial step, followed by transmetalation (for Suzuki) or other steps, and concluding with reductive elimination to form the product and regenerate the catalyst. For substrates containing both C-Br and C-F bonds, the selective activation of the C-Br bond is typically achieved due to its lower bond dissociation energy. worktribe.com For instance, research on benzyl (B1604629) halides has shown that C-Br bonds are readily activated over C-F bonds. nju.edu.cn Similarly, copper-catalyzed reactions can proceed via oxidative addition into an aryl-halogen bond. nih.gov
The activation of the C-F bond is significantly more challenging due to its high bond energy, making it a major focus of contemporary chemical research. worktribe.commdpi.com However, its successful cleavage offers unique synthetic pathways, particularly for the late-stage functionalization of fluorinated molecules.
Palladium and nickel complexes are the most prominent catalysts for mediating C-F bond activation. mdpi.com
Palladium-Catalyzed Activation: Palladium catalysts are effective for the C-F arylation, particularly when the fluorine atom is activated by an ortho-directing group. nih.gov For example, the nitro group, another strong electron-withdrawing group, has been shown to direct palladium catalysts to activate an ortho C-F bond. worktribe.comnih.gov This suggests that in related substrates, an ester group could play a similar directing role. The mechanism often involves a nucleophilic attack by the palladium catalyst on the electron-deficient aromatic ring, leading to oxidative addition. worktribe.comnih.gov The choice of ligands, such as bulky phosphines (e.g., BrettPhos), is crucial for promoting the challenging C-F reductive elimination step to form the desired product. mdpi.comnih.gov
Table 1: Examples of Palladium-Catalyzed C-F Activation Systems
| Catalyst System | Substrate Type | Key Finding | Reference |
|---|---|---|---|
| Pd(OAc)₂/BrettPhos | Multifluoro-aromatics | Highly effective for arylation of C-F bonds. | mdpi.com |
| Pd(PPh₃)₄ | Pentafluoronitrobenzene | Nitro group directs oxidative addition to the ortho C-F bond. | worktribe.com |
Nickel-Catalyzed Activation: Nickel catalysts have emerged as powerful tools for C-F activation, often exhibiting different reactivity and being more cost-effective than palladium. mdpi.com Nickel(0) complexes, frequently used with N-heterocyclic carbene (NHC) ligands, can activate C-F bonds in various fluoroaromatics. rsc.org One proposed mechanism involves the formation of a nickelacyclopropane intermediate upon interaction of the nickel species with the fluoroaromatic compound, followed by β-fluorine elimination to achieve C-F bond cleavage. nih.govbeilstein-journals.org Nickel-catalyzed methods have been successfully applied to the alkylation of aryl fluorides and the coupling with boronic acids and oxazoles. mdpi.comnih.govnih.gov
Table 2: Examples of Nickel-Catalyzed C-F Activation Systems
| Catalyst System | Substrate Type | Reaction Type | Reference |
|---|---|---|---|
| Ni(0)/dppe or dppp | N-heterocyclic aryl fluorides | Coupling with Grignard reagents. | mdpi.com |
| Ni(0)/NHC Ligands | Fluoro-aromatics | Amination with primary amines. | mdpi.com |
| Nickel Catalyst | 2-Fluorobenzofurans | Cross-coupling with arylboronic acids. | nih.govbeilstein-journals.org |
The selective activation of either the C-Br or C-F bond in this compound allows for a stepwise and controlled functionalization of the aromatic ring, making it a valuable substrate in the synthesis of complex, highly substituted molecules.
Advances in C-F Bond Activation Chemistry
Main-Group Element Catalysis in C-F Activation (e.g., Phosphine-Mediated Hydrodefluorination)
The activation of the highly stable carbon-fluorine (C-F) bond is a significant challenge in synthetic chemistry due to its high bond dissociation energy. kyoto-u.ac.jp While transition metals are commonly employed for this purpose, recent advancements have highlighted the potential of main-group elements to catalyze such transformations, offering cheaper and more accessible alternatives. whiterose.ac.uk
Phosphine-mediated hydrodefluorination (HDF) serves as a prime example of main-group element catalysis for C-F bond activation. whiterose.ac.uk Studies on fluorinated aromatic compounds have shown that simple phosphines, such as tri-n-butylphosphine (PnBu₃), can effectively catalyze the HDF of activated fluoroarenes in the presence of a silane (B1218182) reagent like diphenylsilane (B1312307) (Ph₂SiH₂). whiterose.ac.uk This process is considered metallomimetic, as its functional and mechanistic behavior is analogous to many transition-metal-catalyzed reactions. whiterose.ac.uk The catalytic cycle is proposed to involve a pseudotransmetalation step where the phosphine (B1218219) catalyst reacts with the silane. whiterose.ac.uk This is followed by fluoride (B91410) transfer from the aromatic ring to the silicon center and subsequent hydride transfer, leading to the hydrodefluorinated product and regeneration of the phosphine catalyst. whiterose.ac.uk The optimal conditions for this reaction, combining PnBu₃ and Ph₂SiH₂, can achieve excellent yields in short reaction times at room temperature. whiterose.ac.uk
Another approach involves the use of strong Lewis acids from the main group, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). nih.gov This catalyst has been shown to activate C(sp³)–F bonds, particularly in the presence of a hydrogen-bonding donor solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). nih.gov The solvent enhances the leaving group ability of the fluoride, facilitating its abstraction by the Lewis acid to generate a carbocation intermediate, which can then undergo further reactions. nih.gov
| Catalyst System | Substrate Type | Proposed Role of Main-Group Element | Typical Conditions | Ref |
| Phosphine / Silane | Activated Fluoroarenes | Acts as a nucleophilic catalyst in a metallomimetic cycle | PnBu₃, Ph₂SiH₂, 20 °C | whiterose.ac.uk |
| B(C₆F₅)₃ | Aliphatic Fluorides | Functions as a strong Lewis acid to abstract fluoride | HFIP solvent, elevated temperatures | nih.gov |
Mechanistic Insights into C-F Cleavage Pathways (e.g., Meisenheimer-like transition states)
The cleavage of a C-F bond, particularly on an aromatic ring, is a thermodynamically demanding step that dictates the feasibility of many reactions. researchgate.net The mechanism of this cleavage is highly dependent on the reaction type.
In nucleophilic aromatic substitution (SNAr) reactions, the C-F bond is the most reactive among carbon-halogen bonds due to the high electronegativity of fluorine, which makes the attached carbon atom highly electrophilic. kyoto-u.ac.jp The reaction proceeds via a two-step mechanism where the rate-limiting step is the initial nucleophilic attack on the aromatic ring. kyoto-u.ac.jp This attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex, or a Meisenheimer-like transition state. kyoto-u.ac.jpnih.gov Subsequent loss of the fluoride leaving group restores the aromaticity of the ring. The stability of the Meisenheimer intermediate is crucial for the reaction to proceed.
In the context of main-group element catalysis, the C-F cleavage mechanism follows different pathways. For phosphine-mediated hydrodefluorination, the proposed mechanism involves a series of steps that avoid direct nucleophilic attack on the carbon. whiterose.ac.uk It begins with an initial fluoride transfer from the phosphorus catalyst to the silicon of the silane reagent, generating phosphonium (B103445) ions. whiterose.ac.uk A hydridosilicate counterion then transfers a hydride to the phosphorus, forming a hydridophosphorane intermediate. whiterose.ac.uk The final step is a reductive elimination that releases the hydrodefluorinated product and regenerates the phosphine catalyst. whiterose.ac.uk
For Lewis acid-catalyzed reactions with reagents like B(C₆F₅)₃, the cleavage is heterolytic. nih.gov The mechanism is initiated by the interaction of the Lewis acidic boron center with the fluorine atom (C–F→B(C₆F₅)₃). nih.gov This interaction, often enhanced by hydrogen-bonding solvents, weakens the C-F bond sufficiently to allow for the formation of a carbocation intermediate upon fluoride abstraction. nih.gov
Mechanistic Elucidation of Cross-Coupling Reactions Involving Halogenated Benzoates
Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. For polyhalogenated substrates like this compound, the mechanism and site-selectivity are of critical importance. The generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.govrflow.ai
Oxidative Addition : The cycle begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond of the electrophile. rflow.ai This is typically the rate-determining and selectivity-determining step. nih.gov For substrates with multiple halogens, the reaction preferentially occurs at the most reactive C-X bond. The reactivity order is generally C–I > C–Br > C–Cl >> C–F. kyoto-u.ac.jpnih.gov Therefore, in this compound, the Pd(0) catalyst would selectively insert into the C-Br bond, leaving the C-F bond intact. nih.gov This step increases the oxidation state of the metal from Pd(0) to Pd(II). rflow.ai
Transmetalation : The organometallic nucleophile (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium(II) complex. This step displaces the halide ion and results in a new diorganopalladium(II) intermediate. nih.govrflow.ai This step is often the turnover-limiting step in Suzuki-Miyaura reactions. nih.gov
Reductive Elimination : In the final step, the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new C-C bond of the final product. rflow.ai This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.govrflow.ai
While the Pd(0)/Pd(II) cycle is most common, some cross-coupling reactions, particularly those catalyzed by other metals like cobalt or chromium, may proceed through alternative mechanisms involving single electron transfer (SET) and the generation of radical intermediates. researchgate.net
| Step | Description | Intermediate Formed | Ref |
| Oxidative Addition | Insertion of Pd(0) into the C-Br bond of the halogenated benzoate (B1203000). | R-Pd(II)-X species | nih.govrflow.ai |
| Transmetalation | Transfer of an organic group from a nucleophile (e.g., R'-BY₂) to the Pd(II) center. | R-Pd(II)-R' species | nih.govrflow.ai |
| Reductive Elimination | Coupling of the two organic ligands and release of the product, regenerating Pd(0). | Final product (R-R') and Pd(0) catalyst | rflow.ai |
Kinetic and Thermodynamic Aspects of Reaction Pathways
Reaction Kinetics of Fluorination and Halogenation
The kinetics of halogenation and fluorination reactions are governed by the reaction mechanism and conditions such as temperature, solvent, and catalyst. acs.orggoogle.com For the synthesis of precursors to this compound, specific temperature ranges are often required to ensure optimal reaction rates and minimize side products. google.com
The introduction of bromine onto an aromatic ring via electrophilic aromatic substitution is influenced by the nature of the substituents already present. The kinetics are also dependent on the activity of the brominating agent and the catalyst used. google.com For instance, the bromination step in the synthesis of 3-bromo-4-fluorobenzoic acid is typically conducted at elevated temperatures, between 50°C and 150°C, to achieve a reasonable reaction rate. google.com
The kinetics of introducing a fluorine atom via nucleophilic aromatic substitution (SNAr) are highly dependent on the electrophilicity of the aromatic ring. kyoto-u.ac.jp Electron-withdrawing groups accelerate the reaction by stabilizing the negative charge in the Meisenheimer intermediate that is formed during the rate-determining step. kyoto-u.ac.jp The reaction rate is also strongly influenced by temperature; the degradation of some halogenated compounds via nucleophilic substitution shows a significant increase in rate with rising temperature. acs.org For example, the half-life for the degradation of trichloroethylene (B50587) in NaOH solution decreases dramatically from 347 minutes at 40°C to just 2.4 minutes at 100°C. acs.org
Photocatalytic halogenations can exhibit different kinetic profiles, with some reactions requiring long irradiation times, from hours to even days, to reach completion. uni-regensburg.de In these cases, the kinetics are influenced by factors such as light intensity, photocatalyst efficiency, and substrate electronics, with electron-rich starting materials often reacting faster than electron-deficient ones. uni-regensburg.de
Studies on Reaction Stereochemistry
The compound this compound is achiral and does not possess any stereocenters. Therefore, studies on reaction stereochemistry become relevant only when it is transformed into a chiral product or when it reacts with a chiral reagent. The stereochemical outcome of such reactions is fundamentally determined by the reaction mechanism.
For example, in reactions proceeding through an SN2 mechanism, an inversion of configuration at the reacting stereocenter is expected. dss.go.th Conversely, reactions that proceed via a planar carbocation intermediate (an SN1-type mechanism) typically lead to racemization, yielding a mixture of both enantiomers. dss.go.th The deamination of optically active primary amines, for instance, often results in partial inversion of configuration, suggesting a competition between SN1 and SN2 pathways. dss.go.th
In modern asymmetric catalysis, the stereochemistry of a product is controlled by a chiral catalyst. For example, catalytic hydrogenation of a prochiral substrate can lead to a specific diastereomer or enantiomer depending on the chiral ligand used. In the synthesis of some fluorinated piperidines via hydrogenation, a preference for the formation of the axial fluorine isomer was observed, indicating a diastereoselective outcome controlled by the catalytic system. mdpi.com Similarly, stereoselective cross-coupling reactions have been developed to synthesize specific stereoisomers of products. researchgate.net These methods rely on the chiral environment created by the catalyst to direct the approach of the reactants, thereby favoring the formation of one stereoisomer over others.
Advanced Applications and Translational Research of Ethyl 3 Bromo 4 Fluorobenzoate As a Key Intermediate
Role as a Versatile Building Block in Complex Organic Synthesis
Ethyl 3-bromo-4-fluorobenzoate, and its parent carboxylic acid, 3-bromo-4-fluorobenzoic acid, are recognized as pivotal building blocks in organic synthesis. nbinno.com The strategic placement of three distinct functional groups on the aromatic ring provides a platform for a wide range of selective chemical transformations. This trifunctional nature allows chemists to construct intricate molecules in a controlled, stepwise manner. chemimpex.com
The reactivity of each functional group can be selectively addressed:
The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, or other derivatives.
The carbon-bromine bond is a key site for modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. chemimpex.com
The fluorine atom is generally less reactive in coupling reactions, allowing for its retention in the final product. chemimpex.com This is highly desirable as the inclusion of fluorine can significantly enhance the metabolic stability and binding affinity of a drug molecule.
This selective reactivity makes the compound an efficient and reliable intermediate for producing complex molecular structures with predictable outcomes and high yields. nbinno.com
| Functional Group | Position | Potential Chemical Transformations |
|---|---|---|
| Ethyl Ester (-COOEt) | 1 | Hydrolysis, Amidation, Reduction to alcohol |
| Bromo (-Br) | 3 | Suzuki, Heck, Sonogashira, Buchwald-Hartwig cross-coupling reactions; Grignard formation |
| Fluoro (-F) | 4 | Nucleophilic aromatic substitution (under harsh conditions); generally retained for its metabolic effects |
Significance in Pharmaceutical Chemistry
The structural attributes of this compound make it a valuable precursor in drug discovery and development, particularly for creating targeted therapies. nbinno.comchemimpex.com
The incorporation of fluorine into drug candidates is a widely used strategy in modern medicinal chemistry to enhance pharmacological properties. Fluorine can improve metabolic stability, increase binding affinity to target proteins, and modify bioavailability. This compound serves as a readily available starting material that provides a fluorinated phenyl ring, which can be elaborated into a final API. Its utility as a precursor for fluorinated compounds is a primary reason for academic and industrial interest in the molecule.
This intermediate is a foundational component in the research and production of a variety of novel pharmaceutical agents targeting a range of diseases. nbinno.com
3-Bromo-4-fluorobenzoic acid has been utilized as a starting material in the synthesis of inhibitors for the protein kinase B (PKB/Akt) signaling pathway, which is a key target in oncology. googleapis.com The pathway plays a crucial role in cell proliferation and apoptosis, and its modulation is of significant interest for the treatment of cancer. googleapis.com In one patented synthesis, the bromo-fluoro-substituted ring of the acid is used as the core structure, which is then elaborated through a palladium-catalyzed coupling reaction to create more complex molecules aimed at inhibiting PKB/Akt. googleapis.com
While the versatile reactivity of this compound makes it a suitable candidate for the synthesis of diverse heterocyclic systems common in antiviral and antidepressant drugs, specific examples of marketed or late-stage clinical agents derived directly from this intermediate are not prevalent in publicly accessible literature. Its value lies in its potential as a building block for library synthesis in the early stages of drug discovery for these therapeutic areas.
3-Bromo-4-fluorobenzoic acid is noted as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs. chemimpex.com
Furthermore, it plays a critical and well-documented role in the development of treatments for type 2 diabetes. The compound is a pivotal building block for the synthesis of highly selective and potent inhibitors of Protein Tyrosine Phosphatase-MEG2 (PTP-MEG2). nbinno.com These inhibitors show significant therapeutic promise for managing type 2 diabetes, making the acid an invaluable asset in this area of drug discovery. nbinno.com The specific structure of the compound facilitates a streamlined synthesis of these targeted therapies, accelerating research and development. nbinno.com
| Therapeutic Area | Molecular Target/Class | Application |
|---|---|---|
| Oncology | Protein Kinase B (PKB/Akt) Inhibitors | Anti-cancer agent development googleapis.com |
| Pain & Inflammation | (Not specified) | Development of analgesic and anti-inflammatory drugs chemimpex.com |
| Metabolic Disorders | Protein Tyrosine Phosphatase-MEG2 (PTP-MEG2) Inhibitors | Development of treatments for Type 2 Diabetes nbinno.com |
| Compound Name |
|---|
| This compound |
| 3-bromo-4-fluorobenzoic acid |
Precursor for Therapeutically Relevant Compounds
Building Block for Type 2 Diabetes Inhibitors
This compound serves as a crucial precursor in the synthesis of novel therapeutic agents for type 2 diabetes. Its parent compound, 3-bromo-4-fluorobenzoic acid, is a pivotal building block for creating potent and highly selective inhibitors of Protein Tyrosine Phosphatase Meg2 (PTP-MEG2). rsc.orgnbinno.com PTP-MEG2 is recognized as a promising drug target for managing type 2 diabetes because it negatively regulates insulin (B600854) signaling. nih.gov Inhibiting this enzyme can enhance insulin sensitivity, a key goal in diabetes treatment. nih.gov
The synthesis of these advanced inhibitors leverages the chemical handles present on the 3-bromo-4-fluorobenzoic acid core. The specific structure of this intermediate facilitates a streamlined synthetic pathway, which accelerates the research and development of new drugs for type 2 diabetes. rsc.orgnbinno.com this compound, as the ethyl ester derivative, is an essential intermediate in these multi-step syntheses, often utilized to protect the carboxylic acid functionality or to modulate solubility and reactivity during the construction of the final inhibitor molecule. The presence of both bromine and fluorine atoms allows for selective chemical modifications, enabling the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Table 1: Role in PTP-MEG2 Inhibitor Synthesis
| Feature | Significance |
|---|---|
| Core Structure | Provides the foundational 3-bromo-4-fluorophenyl moiety for PTP-MEG2 inhibitors. |
| Reactive Sites | The bromine atom allows for cross-coupling reactions, while the ester can be hydrolyzed or modified. |
| Therapeutic Target | PTP-MEG2 is a key enzyme in insulin signaling pathways. nih.gov |
| Research Impact | Accelerates drug discovery for type 2 diabetes by providing a reliable synthetic route. rsc.orgnbinno.com |
Contributions to Agrochemical Development
In the field of agrochemicals, halogenated aromatic compounds are vital intermediates for the synthesis of pesticides and herbicides. This compound and its precursors are valuable in the production of modern insecticides. Specifically, 3-bromo-4-fluorobenzoic acid is used in the preparation of intermediates like 3-phenoxy-4-fluoro-benzyl alcohol, which is a known component in the synthesis of pyrethroid insecticides. google.com Pyrethroids are a major class of synthetic insecticides valued for their high efficacy against a broad spectrum of insects and low toxicity to mammals.
The synthesis pathways for these agrochemicals often involve multiple steps where the specific functionalities of intermediates like this compound are exploited. The bromo- and fluoro-substituents on the aromatic ring are critical for the biological activity and metabolic stability of the final agrochemical product. The ester group provides a convenient handle for further chemical transformations.
Intermediate in the Synthesis of Specialty Chemicals
The unique electronic and steric properties conferred by the bromine and fluorine substituents make this compound a valuable intermediate for a range of specialty chemicals, including complex heterocyclic structures and materials for advanced chemical reactions.
Fluorinated heterocyclic compounds are of immense importance in medicinal chemistry, as the inclusion of fluorine can significantly enhance a drug's metabolic stability, bioavailability, and binding affinity. ekb.eg this compound serves as a versatile starting material for constructing these scaffolds. The bromine atom can be readily displaced or utilized in transition-metal-catalyzed cross-coupling reactions to introduce other functional groups or to initiate cyclization, forming the heterocyclic ring.
For example, the C-Br bond can participate in Palladium-catalyzed reactions, such as the Suzuki or Buchwald-Hartwig couplings, to form C-C or C-N bonds, which are fundamental steps in the assembly of many heterocyclic systems. The fluorine atom and the ester group can then be carried through the synthesis to be part of the final molecular scaffold, influencing its biological properties. The development of synthetic methods using building blocks like this compound is crucial for accessing novel fluorinated heterocycles for drug discovery programs. nih.govmdpi.com
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) is a powerful click chemistry reaction that enables the rapid and reliable connection of molecular modules. bohrium.com The cornerstone of SuFEx is the reactivity of compounds containing a sulfur(VI)-fluoride (S-F) bond, such as sulfonyl fluorides (R-SO₂F). While this compound does not inherently contain the required S-F bond, it is a valuable precursor for creating molecules that can participate in SuFEx reactions.
The aryl bromide moiety of the compound can be synthetically transformed into an arylsulfonyl fluoride. This transformation typically involves converting the bromide to an organometallic reagent, followed by reaction with sulfuryl fluoride or a related sulfur-containing electrophile. Once converted into the corresponding aryl sulfonyl fluoride, this new molecule can act as a "connective hub" in SuFEx click chemistry, allowing for its modular attachment to a wide range of other molecules. rsc.org This two-step approach makes this compound an important secondary building block for accessing the versatile reactivity of SuFEx.
Function as a Catalyst Component or Reaction Intermediate in Chemical Processes
Beyond its role as a building block for final products, this compound functions as a key reaction intermediate in various chemical processes, particularly in transition-metal-catalyzed reactions. The carbon-bromine bond is a well-established reactive site for oxidative addition to low-valent metal centers, most notably palladium.
In palladium-catalyzed cross-coupling reactions, this compound can serve as the electrophilic partner. The reaction cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with an organometallic nucleophile (e.g., a boronic acid in Suzuki coupling) and reductive elimination to form a new C-C bond, regenerating the Pd(0) catalyst. This makes the compound a critical intermediate for synthesizing more complex substituted aromatic compounds. The tolerance of various functional groups, including esters and fluorides, in these reactions highlights the utility of this intermediate. nih.gov
Table 2: Chemical Reactivity and Applications
| Functional Group | Type of Reaction | Application |
|---|---|---|
| Aryl Bromide | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | C-C and C-N bond formation for complex molecule synthesis. |
| Ester | Hydrolysis, Amidation, Reduction | Modification of the carboxylic acid functionality. |
| Aryl Fluoride | Nucleophilic Aromatic Substitution (under harsh conditions) | Stable moiety, often retained in the final product for its electronic effects. |
| Aromatic Ring | Electrophilic Aromatic Substitution | Further functionalization of the benzene (B151609) ring. |
Computational Chemistry and Theoretical Investigations of Ethyl 3 Bromo 4 Fluorobenzoate
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
DFT calculations typically begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a variety of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive species.
The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-poor regions of the molecule. For Ethyl 3-bromo-4-fluorobenzoate, the electronegative oxygen, fluorine, and bromine atoms would be expected to create regions of negative electrostatic potential, indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the ethyl group and the aromatic ring would exhibit positive potential.
Table 1: Illustrative DFT-Calculated Electronic Properties for a Substituted Benzene (B151609) Analogue
| Property | Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -2.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 2.5 D |
| Total Energy | -2345 Hartree |
Note: These values are illustrative and based on typical calculations for similar halogenated benzoic acid derivatives.
Molecular Dynamics and Simulation Studies
While DFT provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a view into its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, intermolecular interactions, and the influence of a solvent environment.
For this compound, MD simulations could be employed to study several aspects of its behavior. One key area is the conformational flexibility of the ethyl ester group. The rotation around the C-O single bond of the ester can be explored to understand the preferred orientations of the ethyl group relative to the aromatic ring. These conformational preferences can influence the molecule's packing in the solid state and its interactions with other molecules in solution.
MD simulations are also invaluable for studying the behavior of this compound in different solvents. By explicitly including solvent molecules in the simulation, it is possible to model solvation effects and understand how the solvent structure around the solute influences its properties and reactivity. For instance, in a polar solvent, the solvent molecules would be expected to arrange themselves to stabilize the polar regions of the this compound molecule, such as the carbonyl group of the ester.
Furthermore, MD simulations can be used to investigate the aggregation and self-assembly of this compound molecules. By simulating a system containing multiple molecules, it is possible to observe how they interact and whether they form ordered structures. These studies are particularly relevant for understanding the material properties of the compound in its condensed phases.
Elucidation of Reactivity Descriptors and Selectivity Patterns
DFT calculations can be further utilized to compute a range of "reactivity descriptors" that provide a quantitative measure of a molecule's reactivity and help in predicting the selectivity of its reactions. These descriptors are based on the principles of conceptual DFT and include parameters such as chemical potential, global hardness and softness, and the electrophilicity index.
The Fukui function is another powerful tool derived from DFT that can predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the changes in electron density upon the addition or removal of an electron, the Fukui function can identify which atoms are most susceptible to a particular type of reaction. For this compound, this analysis would be crucial in predicting the regioselectivity of, for example, further electrophilic aromatic substitution reactions. The presence of the bromo and fluoro substituents, along with the electron-withdrawing ester group, creates a complex pattern of activation and deactivation on the aromatic ring, which the Fukui function can help to unravel.
Studies on analogous compounds, such as 4-bromo-3-(methoxymethoxy) benzoic acid, have demonstrated the utility of these descriptors in understanding reactivity. researchgate.net For this molecule, the ionization energy, hardness, and electrophilicity were determined to predict its reactive nature. researchgate.net The influence of solvents on these reactivity parameters was also investigated using the Polarizable Continuum Model (PCM), which showed that solvation can alter the values of these descriptors. researchgate.net
Table 2: Illustrative Reactivity Descriptors for a Halogenated Benzoic Acid Analogue
| Descriptor | Value (in eV) | Interpretation |
|---|---|---|
| Ionization Potential (I) | 8.2 | Energy required to remove an electron. |
| Electron Affinity (A) | 1.5 | Energy released upon gaining an electron. |
| Global Hardness (η) | 3.35 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 2.89 | Propensity to accept electrons. |
Note: These values are illustrative and based on calculations for similar molecules.
Predictive Modeling for Reaction Outcomes
The insights gained from DFT and MD simulations can be leveraged to build predictive models for the outcomes of chemical reactions involving this compound. These models can range from qualitative predictions based on reactivity descriptors to more quantitative models that aim to predict reaction rates and product distributions.
One approach is to use computational methods to map out the potential energy surface (PES) for a given reaction. By locating the transition state structures and calculating the activation energies, it is possible to predict the feasibility and kinetics of different reaction pathways. For instance, in a nucleophilic aromatic substitution reaction, DFT could be used to compare the activation barriers for the displacement of the bromine versus the fluorine atom, thereby predicting the major product.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models represent another avenue for predictive modeling. These statistical models correlate the structural or physicochemical properties of a series of related compounds with their biological activity or a specific property. While developing a QSAR model would require data on a series of analogues of this compound, the computed descriptors from DFT (such as HOMO/LUMO energies, dipole moment, etc.) can serve as valuable input parameters for building such models. These models are particularly useful in the context of drug discovery and materials science for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing.
The integration of computational chemistry and machine learning is also opening up new possibilities for predictive modeling. Machine learning algorithms can be trained on large datasets of reaction data to recognize complex patterns and make predictions for new reactions. While the application of such advanced techniques to a specific compound like this compound is still an emerging area, it holds great promise for the future of chemical research.
Future Perspectives and Research Challenges for Ethyl 3 Bromo 4 Fluorobenzoate
Development of More Efficient and Sustainable Synthetic Routes
The current synthesis of Ethyl 3-bromo-4-fluorobenzoate and related compounds often relies on multi-step processes that may involve harsh reagents and generate significant waste. A primary challenge is the development of more efficient and environmentally benign synthetic methodologies. Future research should focus on:
Catalytic C-H Functionalization: Directing the selective bromination and fluorination of benzoate (B1203000) esters through transition-metal-catalyzed C-H activation would represent a significant advancement. rsc.org This approach could reduce the number of synthetic steps and improve atom economy.
Flow Chemistry: Implementing continuous-flow processing for the synthesis of this compound could offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. nih.gov
Green Solvents and Reagents: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, and less hazardous reagents is crucial for developing sustainable synthetic routes. man.ac.uk Research into alternative brominating and fluorinating agents with better environmental profiles is needed.
Discovery of Novel Reactivity and Selectivity in Functionalization
The reactivity of this compound is largely dictated by its functional groups. The carbon-bromine bond is particularly susceptible to cross-coupling reactions. Future research is expected to uncover novel reactivity and improve selectivity in its functionalization.
Orthogonal Cross-Coupling Reactions: A significant challenge is the development of selective cross-coupling reactions that can differentiate between the C-Br and C-F bonds. This would allow for the sequential introduction of different functional groups, greatly expanding the molecular diversity accessible from this single precursor. Palladium- and nickel-catalyzed reactions are promising avenues for exploration. nih.govchemrxiv.org
Photoredox Catalysis: The use of visible-light photoredox catalysis could enable novel transformations of this compound under mild conditions, potentially leading to new reaction pathways that are not accessible through traditional thermal methods.
Directed C-H Functionalization: The existing substituents (bromo, fluoro, and ester groups) could be exploited as directing groups to achieve regioselective functionalization of the aromatic ring at other positions. rsc.org Understanding the directing effects of these groups in concert is a key research challenge.
Advanced Analytical Techniques for Real-time Mechanistic Studies
A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and discovering new ones. Advanced analytical techniques that allow for real-time monitoring of reactions are poised to play a pivotal role.
Operando Spectroscopy: This methodology involves the simultaneous characterization of a catalyst and the reacting species under actual reaction conditions. wikipedia.orghidenanalytical.comhidenanalytical.com Techniques like operando Raman, IR, and X-ray absorption spectroscopy can provide invaluable insights into catalyst structure-activity relationships and reaction intermediates. chimia.chchemcatbio.org
Mass Spectrometry Techniques: Real-time monitoring of reaction kinetics and intermediates can be achieved using advanced mass spectrometry techniques such as Extractive Electrospray Ionization (EESI-MS) and Direct Analysis in Real Time (DART-MS). fossiliontech.comnih.govrsc.org These methods allow for rapid and sensitive analysis of reaction mixtures with minimal sample preparation.
In-situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, when applied in-situ, can provide detailed structural information about reactants, intermediates, and products as the reaction progresses, offering a comprehensive view of the reaction pathway.
Table 1: Advanced Analytical Techniques for Mechanistic Studies
| Technique | Information Provided | Potential Application for this compound |
|---|---|---|
| Operando Spectroscopy (Raman, IR, XAS) | Real-time catalyst structure and surface species | Elucidating the mechanism of heterogeneous catalytic functionalization. |
| Real-time Mass Spectrometry (EESI-MS, DART-MS) | Reaction kinetics, intermediate identification | Monitoring the progress of fast cross-coupling reactions and detecting transient intermediates. |
Expanding Applications in Medicinal Chemistry and Materials Science
The incorporation of fluorine into organic molecules is a well-established strategy in both medicinal chemistry and materials science to enhance properties such as metabolic stability, bioavailability, and thermal resistance. nbinno.comalfa-chemistry.comnbinno.com this compound is a valuable scaffold for introducing these desirable properties into new molecules.
Medicinal Chemistry: As a versatile intermediate, it can be used to synthesize a wide range of biologically active compounds. indiamart.com The bromine atom serves as a handle for introducing complexity through cross-coupling reactions, while the fluorine atom can improve the pharmacokinetic profile of drug candidates. alfa-chemistry.com Future research will likely focus on incorporating this scaffold into novel therapeutic agents.
Materials Science: Fluorinated compounds are crucial for developing advanced materials like high-performance polymers, liquid crystals, and specialty coatings. man.ac.uknbinno.comnbinno.com Derivatives of this compound could be explored as monomers or additives to create materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. nbinno.com
Table 2: Potential Applications in Different Fields
| Field | Potential Application of Derivatives | Rationale |
|---|---|---|
| Medicinal Chemistry | Synthesis of novel kinase inhibitors, anti-inflammatory agents, or CNS-active drugs. | The 3-bromo-4-fluorophenyl motif is present in some bioactive molecules. The ester can be converted to other functional groups. |
| Agrochemicals | Development of new herbicides, fungicides, or insecticides. | Halogenated aromatic compounds are a common feature in many agrochemicals. |
Synergistic Integration of Computational and Experimental Methodologies
The synergy between computational chemistry and experimental work has become a powerful paradigm in modern chemical research. acs.orgnih.govrsc.org This integrated approach is expected to accelerate the development and understanding of the chemistry of this compound.
Predictive Modeling: Computational tools, particularly Density Functional Theory (DFT), can be used to predict the reactivity of different sites on the molecule, rationalize stereochemical outcomes, and model reaction pathways. uci.edu This can guide experimental efforts by identifying promising reaction conditions and catalysts.
Mechanism Elucidation: When experimental techniques identify reaction intermediates, computational chemistry can be used to calculate their structures and energies, providing a more complete picture of the reaction mechanism. acs.org This is particularly useful for understanding complex catalytic cycles.
Rational Design: The insights gained from combined computational and experimental studies can be used to rationally design new catalysts with improved activity and selectivity for the functionalization of this compound. nih.gov Furthermore, computational screening can help identify potential applications for its derivatives by predicting their properties. nih.gov A computational study has already been performed on the related compound (E)-N-(3-bromo-4-fluorobenzylidene)-4-nitrobenzenamine, demonstrating the feasibility of such approaches.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing Ethyl 3-bromo-4-fluorobenzoate via esterification?
- Methodological Answer : The esterification of 3-bromo-4-fluorobenzoic acid with ethanol typically employs acid catalysis (e.g., concentrated H₂SO₄) under reflux. Key parameters include:
- Molar ratio : A 1:3–1:5 molar ratio of acid to alcohol to drive equilibrium toward ester formation.
- Temperature : Reflux at 70–80°C for 6–12 hours, monitored by TLC or GC-MS for reaction completion.
- Workup : Neutralization with NaHCO₃, followed by extraction with dichloromethane and drying over MgSO₄.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate 9:1) or recrystallization from ethanol/water mixtures .
Q. How can researchers resolve discrepancies in reported melting points for this compound?
- Methodological Answer : Conflicting melting points may arise from impurities or polymorphic forms. To address this:
- Purification : Repeat recrystallization using solvents with varying polarities (e.g., ethanol, hexane).
- Characterization : Cross-validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and DSC (Differential Scanning Calorimetry) to detect polymorphic transitions .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : A multi-technique approach is essential:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish ester (-COOEt), aromatic protons, and substituent effects from bromine/fluorine.
- FT-IR : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and C-Br/C-F vibrations (650–500 cm⁻¹).
- HRMS : Validate molecular ion [M+H]⁺ (theoretical m/z for C₉H₈BrFO₂: 261.963) .
Advanced Research Questions
Q. How can computational chemistry predict reaction pathways for synthesizing this compound?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can model:
- Transition states : Identify energy barriers for esterification and competing side reactions (e.g., acid hydrolysis).
- Solvent effects : Compare reaction kinetics in polar aprotic (e.g., DMF) vs. protic solvents (e.g., ethanol) using COSMO-RS solvation models.
- Substituent effects : Evaluate electronic impacts of bromine/fluorine on aromatic ring reactivity via Fukui indices .
Q. What strategies mitigate halogen exchange during functionalization of this compound?
- Methodological Answer : Bromine-fluorine exchange under nucleophilic conditions (e.g., SNAr reactions) can be minimized by:
- Temperature control : Conduct reactions below 0°C to suppress undesired displacement.
- Protecting groups : Temporarily block the fluorine substituent with TMSCl before bromine substitution.
- Catalysis : Use Pd(0)/Cu(I) systems for selective cross-coupling (e.g., Suzuki-Miyaura) without disrupting halogens .
Q. How should researchers address contradictory data in crystallographic studies of this compound derivatives?
- Methodological Answer : Discrepancies in unit cell parameters or space groups may arise from twinning or disorder. Steps include:
- Data collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals and PART instructions for disordered atoms .
- Validation : Cross-check against Cambridge Structural Database (CSD) entries for similar compounds.
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
